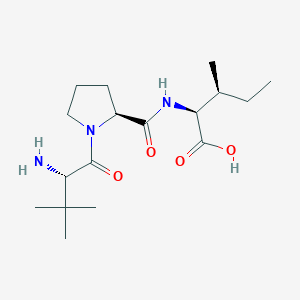

3-Methyl-L-Valyl-L-Prolyl-L-Isoleucine

Description

Structure

3D Structure

Properties

CAS No. |

482349-03-1 |

|---|---|

Molecular Formula |

C17H31N3O4 |

Molecular Weight |

341.4 g/mol |

IUPAC Name |

(2S,3S)-2-[[(2S)-1-[(2S)-2-amino-3,3-dimethylbutanoyl]pyrrolidine-2-carbonyl]amino]-3-methylpentanoic acid |

InChI |

InChI=1S/C17H31N3O4/c1-6-10(2)12(16(23)24)19-14(21)11-8-7-9-20(11)15(22)13(18)17(3,4)5/h10-13H,6-9,18H2,1-5H3,(H,19,21)(H,23,24)/t10-,11-,12-,13+/m0/s1 |

InChI Key |

SQVUEHPVMOLXQG-ZDEQEGDKSA-N |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)O)NC(=O)[C@@H]1CCCN1C(=O)[C@H](C(C)(C)C)N |

Canonical SMILES |

CCC(C)C(C(=O)O)NC(=O)C1CCCN1C(=O)C(C(C)(C)C)N |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 3 Methyl L Valyl L Prolyl L Isoleucine and Analogues

Solid-Phase Peptide Synthesis (SPPS) Strategies

Solid-phase peptide synthesis (SPPS), pioneered by Robert Bruce Merrifield, is a cornerstone of modern peptide chemistry, allowing for the rapid assembly of peptide chains on a solid support. wikipedia.orgbachem.com The synthesis of 3-Methyl-L-Valyl-L-Prolyl-L-Isoleucine via SPPS requires careful consideration of protecting groups, coupling reagents, and strategies to mitigate common side reactions.

Selection and Application of Amino Acid Protecting Groups (e.g., Fmoc, Boc)

The choice of α-amino protecting groups is critical for a successful SPPS campaign. The two most prominent strategies, Fmoc (9-fluorenylmethyloxycarbonyl) and Boc (tert-butyloxycarbonyl), offer distinct advantages and disadvantages. americanpeptidesociety.org

The Fmoc strategy is favored in modern peptide synthesis due to its milder deprotection conditions. altabioscience.com The Fmoc group is base-labile and is typically removed using a solution of piperidine (B6355638) in a polar aprotic solvent like dimethylformamide (DMF). lifetein.com This mild deprotection scheme is advantageous as it allows for the use of acid-labile protecting groups for the side chains of amino acids, ensuring orthogonality. altabioscience.com

In contrast, the Boc strategy employs an acid-labile protecting group that is removed by treatment with a moderately strong acid, such as trifluoroacetic acid (TFA). americanpeptidesociety.org While historically significant, the repeated exposure to acid can lead to the degradation of sensitive peptide sequences. However, for certain sequences prone to racemization under basic conditions, the Boc strategy may be preferred. americanpeptidesociety.org

For the synthesis of this compound, the Fmoc strategy is generally the preferred approach due to its milder conditions, which helps in preserving the integrity of the peptide chain.

| Protecting Group | Deprotection Condition | Advantages | Disadvantages |

| Fmoc | Base (e.g., 20% Piperidine in DMF) | Mild conditions, orthogonal to acid-labile side-chain protecting groups. altabioscience.comlifetein.com | Potential for side reactions like diketopiperazine formation, especially with proline residues. digitellinc.com |

| Boc | Acid (e.g., Trifluoroacetic Acid) | Can reduce racemization for certain sequences. americanpeptidesociety.org | Harsher conditions can lead to peptide degradation. americanpeptidesociety.org |

Coupling Reagents and Reaction Mechanisms (e.g., Carbodiimides, Active Esters)

The formation of the amide bond between amino acids is facilitated by coupling reagents. These reagents activate the carboxylic acid group of the incoming amino acid, making it susceptible to nucleophilic attack by the free amine of the resin-bound peptide chain. iris-biotech.de

Carbodiimides , such as N,N'-dicyclohexylcarbodiimide (DCC) and N,N'-diisopropylcarbodiimide (DIC), are widely used coupling reagents. uni-kiel.depeptide.com The reaction mechanism involves the formation of a highly reactive O-acylisourea intermediate. peptide.com This intermediate can then react with the amine to form the desired peptide bond. However, the O-acylisourea can also rearrange to an unreactive N-acylurea, leading to incomplete coupling. peptide.com To suppress this side reaction and reduce the risk of racemization, additives like 1-hydroxybenzotriazole (B26582) (HOBt) or its aza-derivative (HOAt) are often used. peptide.comchempep.com These additives react with the O-acylisourea to form an active ester, which is less reactive but more selective, minimizing racemization. peptide.comwikipedia.org

Active esters can also be pre-formed and used directly in the coupling step. While this approach was more common in the early days of peptide synthesis, it has seen a revival with the development of highly reactive and stable active esters. nih.govrsc.org The use of well-defined active esters can reduce the extent of undesired side reactions. nih.gov

For the sterically hindered couplings in the synthesis of this compound, particularly the coupling of the N-methylated valine, more potent coupling reagents are often required. Uronium and phosphonium (B103445) salt-based reagents, such as HBTU, HATU, and PyBOP, are highly effective in these challenging cases. uni-kiel.dechempep.com

| Coupling Reagent Class | Example(s) | Mechanism of Action | Key Considerations |

| Carbodiimides | DCC, DIC | Formation of an O-acylisourea intermediate. peptide.com | Often used with additives (e.g., HOBt) to reduce racemization and side reactions. peptide.com |

| Phosphonium Salts | PyBOP | Formation of a reactive acyloxyphosphonium intermediate. researchgate.net | Highly efficient for sterically hindered couplings. peptide.com |

| Aminium/Uronium Salts | HBTU, HATU | In situ formation of an active ester. chempep.com | Very effective for difficult couplings, including those involving N-methylated amino acids. peptide.com |

Strategies for Incorporating N-Methylated Amino Acids

The incorporation of N-methylated amino acids, such as 3-Methyl-L-Valine, poses a significant challenge in SPPS due to the increased steric hindrance of the secondary amine. researchgate.net This steric bulk slows down the coupling reaction, often leading to incomplete acylation.

To overcome this, several strategies can be employed:

Use of Potent Coupling Reagents: As mentioned, reagents like HATU, HCTU, and PyAOP are particularly effective for coupling N-methylated amino acids. peptide.comnih.gov

Elevated Temperatures: Performing the coupling reaction at a higher temperature can increase the reaction rate and improve coupling efficiency.

Extended Coupling Times: Allowing the coupling reaction to proceed for a longer duration can help to drive the reaction to completion.

Double Coupling: Repeating the coupling step with a fresh portion of the activated amino acid and coupling reagent can ensure complete reaction.

Monitoring the completion of the coupling reaction is also crucial. Traditional ninhydrin (B49086) tests are not effective for secondary amines. Alternative tests, such as the bromophenol blue test, are used to monitor the presence of free secondary amines on the resin. peptide.com

Minimization of Undesired Side Reactions (e.g., Diketopiperazine Formation, Racemization)

Several side reactions can occur during SPPS, leading to impurities in the final product. Two of the most common are diketopiperazine (DKP) formation and racemization.

Diketopiperazine Formation: This is a particularly problematic side reaction when a proline residue is at the C-terminal end of the growing peptide chain, as is the case in the synthesis of this compound after the coupling of proline. acs.org The free N-terminal amine of the dipeptide can undergo an intramolecular cyclization to form a stable six-membered diketopiperazine ring, which is then cleaved from the resin. nih.govnih.gov This leads to a truncated peptide sequence. Strategies to minimize DKP formation include:

Immediately coupling the next amino acid after the deprotection of the proline residue.

Using dipeptides as building blocks to bypass the problematic dipeptide stage on the resin.

Employing protecting groups that are cleaved under milder conditions. nih.gov

Racemization: The loss of stereochemical integrity at the α-carbon of an amino acid can occur during the activation and coupling steps. acs.orgnih.govacs.org The risk of racemization is higher for certain amino acids and under specific reaction conditions. The use of coupling additives like HOBt and HOAt is a key strategy to suppress racemization by forming active esters that are less prone to this side reaction. peptide.comchempep.com The choice of base can also influence the extent of racemization, with sterically hindered bases like diisopropylethylamine (DIPEA) generally being preferred. luxembourg-bio.com

Solution-Phase Peptide Synthesis Approaches

While SPPS is dominant in research settings, solution-phase peptide synthesis remains a valuable technique, especially for the large-scale production of peptides. wikipedia.orgchempep.com

Stepwise Elongation Techniques

In stepwise solution-phase synthesis, amino acids are added one at a time to the growing peptide chain, which is kept in solution. wikipedia.org This method requires purification of the intermediate peptide after each coupling and deprotection step. While this can be time-consuming, it allows for the characterization of each intermediate, ensuring the purity of the final product. bachem.com

For the synthesis of a small peptide like this compound, a stepwise solution-phase approach is feasible. The synthesis would typically start from the C-terminal amino acid, L-Isoleucine, with its carboxyl group protected as an ester. The subsequent protected amino acids would then be coupled sequentially using appropriate coupling reagents.

A repetitive solution-phase synthesis (RSPS) methodology has also been developed, which aims to simplify the process by using a repetitive procedure without the need for purification of intermediates. acs.org This approach often utilizes an excess of activated amino acids to drive the reactions to completion. acs.org

Fragment Condensation Methodologies

Fragment condensation is a powerful strategy in peptide synthesis, particularly for longer or challenging sequences. chempep.com This approach involves the synthesis of smaller, protected peptide fragments, which are then coupled together in solution or on a solid support. chempep.comspringernature.com For the synthesis of this compound, a potential fragment condensation strategy would involve the coupling of a protected dipeptide, such as Boc-3-Methyl-L-Valyl-L-Proline, with a protected L-Isoleucine derivative.

This convergent approach offers several advantages over a linear, stepwise synthesis. By synthesizing and purifying smaller fragments, the accumulation of impurities that can plague the synthesis of longer peptides is minimized. chempep.com Furthermore, the coupling of larger fragments can sometimes be more efficient than the stepwise addition of single amino acids, especially in cases of sterically hindered residues. nih.gov The choice of protecting groups for the amino acid side chains and the termini of the fragments is critical to prevent side reactions and ensure the desired peptide bond formation.

A study on the synthesis of analogues of an HIV proteinase substrate demonstrated the successful use of solid-phase fragment condensation. nih.gov Protected peptide fragments were synthesized on a resin, cleaved, and then activated for coupling to another resin-bound fragment. nih.gov This method, sometimes enhanced by sonication, can lead to high yields with a relatively small excess of the activated peptide fragment. nih.gov For a hydrophobic tripeptide like this compound, a similar solid-phase fragment condensation approach could be employed to improve synthesis efficiency.

Chemoenzymatic Synthesis and Biocatalytic Modifications

Chemoenzymatic peptide synthesis (CEPS) combines the advantages of chemical synthesis with the high stereoselectivity and mild reaction conditions of enzymatic catalysis. youtube.com This approach is particularly beneficial for avoiding racemization and the need for extensive side-chain protection. youtube.com

L-amino acid ligases (LALs) are enzymes that catalyze the formation of peptide bonds between unprotected L-amino acids in an ATP-dependent reaction. nih.gov The substrate specificity of LALs can be quite broad, making them attractive tools for peptide synthesis. For example, the L-amino acid ligase from Pseudomonas syringae (TabS) has been shown to have the broadest substrate specificity of any known LAL, capable of catalyzing the formation of dipeptides from 136 out of 231 combinations of amino acid substrates. nih.gov

While LALs typically synthesize dipeptides, their application in the synthesis of a tripeptide like this compound would likely involve a stepwise enzymatic ligation. The substrate specificity of known LALs for the N-terminal and C-terminal positions would need to be carefully considered. For instance, the LAL from Bacillus subtilis (YwfE) shows a preference for smaller amino acids like L-Ala at the N-terminus and a wider range of hydrophobic amino acids at the C-terminus. nih.gov The synthesis of the Val-Pro bond might be challenging for some LALs due to the unique cyclic structure of proline. However, some LALs have been shown to accept proline derivatives as substrates. nih.gov

Protein engineering has led to the development of enzymes with altered or enhanced substrate specificities and catalytic activities, making them powerful tools for the synthesis of specific peptide sequences. frontiersin.org Engineered peptide ligases, such as Peptiligase, have been developed for efficient chemoenzymatic peptide synthesis and cyclization in aqueous environments. nih.gov These enzymes often exhibit broad substrate scope, which can be advantageous for the synthesis of diverse peptide sequences. frontiersin.org

For the synthesis of a hydrophobic tripeptide like this compound, an engineered peptiligase with a preference for hydrophobic residues would be ideal. Enzyme engineering efforts have produced Peptiligase variants with redesigned substrate profiles, including those that can discriminate between hydrophobic and polar side chains. frontiersin.org For example, Omniligase-1 is a Peptiligase variant with a broad substrate scope that could potentially be used for the synthesis of the target tripeptide. frontiersin.org The synthesis would likely proceed by ligating a dipeptide fragment with a single amino acid. The efficiency of such a reaction would depend on the specific recognition of the C-terminal amino acid of the donor fragment and the N-terminal amino acid of the acceptor fragment by the engineered enzyme.

Purification and Validation of Synthetic Tripeptide Products

Following synthesis, the crude tripeptide product must be purified and validated to ensure its identity and purity. Reversed-phase high-performance liquid chromatography (RP-HPLC) is the standard method for peptide purification. researchgate.net The separation is based on the hydrophobicity of the peptide and any impurities. lcms.cz For a hydrophobic tripeptide, a C18 column is typically used with a gradient of increasing organic solvent (e.g., acetonitrile) in water, often with an ion-pairing agent like trifluoroacetic acid (TFA) to improve peak shape. researchgate.net

The purified fractions are collected and analyzed for purity using analytical HPLC. Mass spectrometry (MS) is then used to confirm the molecular weight of the synthesized tripeptide. creative-peptides.com Electrospray ionization mass spectrometry (ESI-MS) is a common technique for this purpose. nih.gov For further structural validation, nuclear magnetic resonance (NMR) spectroscopy can be employed. stmjournals.in

Below is an example of a data table summarizing the purification and validation results for a synthetic tripeptide, which would be analogous to the data expected for this compound.

| Analysis | Method | Results |

| Purification | Preparative RP-HPLC | Single major peak collected |

| Purity Assessment | Analytical RP-HPLC | >98% purity |

| Identity Confirmation | Mass Spectrometry (ESI-MS) | Calculated [M+H]⁺: (Value for this compound); Observed [M+H]⁺: (Experimentally determined value) |

| Structural Validation | ¹H NMR | Peaks consistent with the expected tripeptide structure |

This rigorous process of purification and validation is essential to ensure that the synthetic tripeptide is of high quality and suitable for its intended application. The combination of HPLC and MS provides a high degree of confidence in both the purity and identity of the final product. lcms.czwaters.com

Comprehensive Structural and Conformational Analysis of 3 Methyl L Valyl L Prolyl L Isoleucine

Spectroscopic Characterization

No spectroscopic data, including Nuclear Magnetic Resonance (NMR), Infrared (IR), Raman, or Circular Dichroism (CD) spectroscopy, could be found for 3-Methyl-L-Valyl-L-Prolyl-L-Isoleucine.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Primary and Secondary Structure Elucidation

There are no published NMR studies for this tripeptide.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy for Amide Bond Conformation and Hydrogen Bonding

There are no published IR or Raman spectroscopic studies for this tripeptide.

Circular Dichroism (CD) Spectroscopy for Secondary Structure Content and Chirality

There are no published CD spectroscopic studies for this tripeptide.

Advanced Computational Chemistry Approaches

No computational chemistry studies, such as Density Functional Theory (DFT) or Molecular Dynamics (MD) simulations, have been published for this compound.

Density Functional Theory (DFT) for Molecular Geometry Optimization and Electronic Structure Analysis

There are no published DFT studies for this tripeptide.

Molecular Mechanics (MM) and Molecular Dynamics (MD) Simulations for Conformational Sampling and Stability

There are no published MM or MD simulation studies for this tripeptide.

Ab Initio Calculations for Detailed Conformational Landscapes and Proline Ring Dynamics

Ab initio quantum mechanical calculations are powerful theoretical tools for elucidating the detailed conformational landscapes of peptides by solving the electronic Schrödinger equation without empirical parameters. For this compound, such calculations would map its potential energy surface as a function of backbone dihedral angles (φ, ψ, ω) and side-chain torsions. These computations can identify low-energy, stable conformers and the energy barriers between them.

The table below illustrates hypothetical data that could be derived from ab initio calculations, showing potential low-energy conformers for the tripeptide.

| Conformer | φ (MeVal) | ψ (MeVal) | ω (MeVal-Pro) | φ (Pro) | ψ (Pro) | Relative Energy (kcal/mol) | Proline Pucker |

| 1 (trans) | -120° | +130° | 180° | -65° | +145° | 0.00 | DOWN |

| 2 (trans) | -115° | +125° | 180° | -70° | -35° | 1.25 | UP |

| 3 (cis) | -125° | +110° | 0° | -75° | +150° | 2.80 | DOWN |

This interactive table presents a simplified model of potential conformers. Actual values would require specific computational runs.

**3.3. Analysis of Intramolecular Interactions Governing Conformation

Intramolecular hydrogen bonds are critical in stabilizing specific secondary structures in peptides. In this compound, the potential for hydrogen bonding is limited by its structure. The N-methylation of the valine residue removes the amide proton, precluding it from acting as a hydrogen bond donor. The proline residue also lacks a backbone amide proton. Consequently, the only available backbone hydrogen bond donor is the amide proton of the isoleucine residue.

This single N-H group can, however, form a hydrogen bond with an upstream carbonyl oxygen. A common stabilizing interaction in proline-containing peptides is the γ-turn, which involves a hydrogen bond between the N-H of residue i+2 (Isoleucine) and the C=O of residue i (3-Methyl-L-Valine). The formation of such a structure would be heavily dependent on the cis-trans isomerization state of the MeVal-Pro peptide bond. In certain peptides, hydrogen bonds involving side-chain functional groups can also play a role, though the side chains in this specific tripeptide (valine and isoleucine) are aliphatic and cannot form hydrogen bonds. nih.govresearchgate.net

The conformation of this compound is significantly constrained by steric hindrance. This arises from three sources: the N-methyl group on the valine, the branched β-carbon side chains of both valine and isoleucine, and the rigid pyrrolidine (B122466) ring of proline.

N-Methylation: The methyl group on the valine's amide nitrogen introduces steric bulk, which restricts the rotation around the φ (N-Cα) and ψ (Cα-C') bonds. This substitution is known to destabilize helical structures and can favor specific turn or extended conformations by limiting the available conformational space. nih.govnih.gov

Proline Ring: The cyclic nature of the proline residue restricts its φ dihedral angle to a narrow range (approximately -60° to -75°), which imparts a rigid kink in the peptide chain. The combination of this inherent rigidity with the steric bulk from the adjacent N-methylated, branched-chain residue creates a highly constrained N-terminal region of the peptide. nih.gov

A defining conformational feature of proline-containing peptides is the ability of the X-Pro peptide bond to adopt both trans (ω ≈ 180°) and cis (ω ≈ 0°) conformations. mdpi.com Unlike other peptide bonds where the trans form is overwhelmingly favored, the cyclic structure of proline makes the cis conformation energetically accessible. nsf.gov The energy difference between the two isomers is often small enough that both can be significantly populated at equilibrium. scispace.com

The isomerization between cis and trans is a slow process due to the high energy barrier (typically 15-25 kcal/mol), and it can be a rate-limiting step in protein folding. nih.gov For this compound, the preceding residue is N-methylated. This N-substitution introduces significant steric interactions with the proline ring, which can alter the cis-trans equilibrium and the barrier to isomerization. Specifically, the steric clash between the N-methyl group and proline's Cδ atom in the trans conformation can destabilize it, potentially increasing the relative population of the cis isomer compared to a non-methylated analogue. acs.org

| Parameter | Typical X-Pro Bond | Expected for MeVal-Pro Bond |

| ΔE (trans - cis) | 0.5 - 2.0 kcal/mol | Potentially lower due to steric clash in trans |

| Isomerization Barrier | 15 - 25 kcal/mol | May be altered by steric effects |

| Trans Population | ~80-95% in unfolded peptides | Potentially lower than typical values |

| Cis Population | ~5-20% in unfolded peptides | Potentially higher than typical values |

This interactive table summarizes general trends in proline isomerization and the expected influence of N-methylation.

The surrounding solvent environment plays a crucial role in determining the conformational preferences of peptides. aps.org In polar protic solvents such as water, this compound is expected to exist predominantly in its zwitterionic form, with a positively charged N-terminal amino group (or in this case, the imino group of proline if the N-terminus is not blocked) and a negatively charged C-terminal carboxylate group. The proper theoretical description of zwitterions in solution is challenging and often requires a combination of explicit and implicit solvent models. rsc.orgnih.govrsc.org

Solvation affects conformation in several ways:

Hydrogen Bonding: Water molecules can form hydrogen bonds with the peptide's carbonyl oxygens and the isoleucine amide proton, competing with and potentially disrupting intramolecular hydrogen bonds that would stabilize folded structures in a non-polar environment. aps.org

Hydrophobic Effect: The non-polar side chains of valine and isoleucine will tend to cluster together in an aqueous environment to minimize their contact with water, which can promote more compact or folded conformations.

Dielectric Screening: The high dielectric constant of water screens electrostatic interactions, which can weaken intramolecular salt bridges or other charge-based interactions that might be present.

In contrast, in non-polar solvents, intramolecular hydrogen bonds are more favorable, potentially leading to a higher population of folded, turn-like structures. acs.org Therefore, the conformational ensemble of this tripeptide is a dynamic equilibrium that shifts in response to solvent polarity. nih.gov

Comparative Conformational Studies with Related Tripeptides and Analogues

To understand the specific structural contributions of the N-methyl and branched-chain residues, it is instructive to compare the expected conformational properties of this compound with related analogues. nih.gov

L-Valyl-L-Prolyl-L-Isoleucine (non-methylated analogue): The primary difference would be the absence of steric hindrance from the N-methyl group. This would likely result in a different cis-trans equilibrium for the Val-Pro bond, favoring the trans state more strongly. scispace.com The non-methylated analogue also has an additional hydrogen bond donor (the valine N-H), increasing its potential to form more complex hydrogen-bonded structures like β-turns. researchgate.net

N-Acetyl-Pro-Phe-NH2: Studies on similar tripeptides show a competition between local conformational preferences and the formation of secondary structures like γ-turns. researchgate.net Replacing the bulky, branched valine and isoleucine with other residues like phenylalanine would alter the side-chain steric interactions and hydrophobic effects, leading to a different set of preferred conformations.

Ala-Pro-Ala (less bulky analogue): A tripeptide with smaller, non-branched alanine (B10760859) residues would experience significantly less steric hindrance. This would allow for greater conformational freedom around the proline residue and a different landscape of stable structures, highlighting the restrictive role of the valine and isoleucine side chains in the target molecule.

| Peptide | Key Feature | Expected Conformational Impact |

| This compound | N-methylation, β-branched residues | Highly restricted, potential for increased cis population |

| L-Valyl-L-Prolyl-L-Isoleucine | β-branched residues, no N-methylation | Restricted, stronger preference for trans Pro bond, more H-bond options |

| Ala-Pro-Ala | Small side chains | Much greater conformational flexibility |

This interactive table provides a comparative analysis of the target peptide and its analogues.

Enzymatic Interactions and Mechanistic Investigations of 3 Methyl L Valyl L Prolyl L Isoleucine

Interaction with Dipeptidyl Peptidase IV (DPP4)

Dipeptidyl Peptidase IV is a serine exopeptidase that plays a crucial role in glucose homeostasis by cleaving N-terminal dipeptides from various peptide hormones, including incretins. nih.govnih.gov The interaction of peptide inhibitors with DPP4 is a key area of research for the development of treatments for type 2 diabetes. nih.gov

Enzyme-Ligand Binding Kinetics and Thermodynamics

The binding of inhibitors to DPP4 is typically a rapid, electrostatically driven process. nih.gov Thermodynamic analyses of DPP4 inhibitors often reveal that the binding is enthalpy-dominated, which is indicative of strong ionic interactions and well-shielded hydrogen bonds within the enzyme's active site. nih.gov While specific kinetic and thermodynamic data for 3-Methyl-L-Valyl-L-Prolyl-L-Isoleucine are not extensively detailed in the available literature, the general principles of DPP4 inhibition suggest that its binding affinity and residence time would be critical determinants of its potential inhibitory activity. The optimization of these parameters is highly correlated, with rapid association rates being a common feature of potent inhibitors. nih.gov

Substrate Specificity and Hydrolytic Activity Profiling

DPP4 exhibits a distinct substrate specificity, preferentially cleaving peptides with a proline or alanine (B10760859) residue at the penultimate N-terminal position (P1 position). nih.gov The enzyme's S1 subsite has a preference for hydrophobic side chains. nih.gov Studies on various peptide analogs have shown that substitutions at the P1 position can significantly alter the catalytic efficiency (kcat/Km) of DPP4. nih.gov For instance, a hydrophobic side-chain of a specific length, such as the ethyl group of α-aminobutyric acid, has been shown to be optimal for binding and catalysis. nih.gov The presence of L-Proline at the P1 position in this compound suggests it could be a substrate for DPP4, although the impact of the 3-methyl-L-valine at the P2 position and the subsequent L-isoleucine on the hydrolytic activity would require specific profiling. Research has also indicated that DPP4 can cleave α/β-peptide bonds, expanding its known substrate repertoire, though often at a slower rate compared to α-peptide bonds. nih.gov

Molecular Docking and Dynamics Simulations of Enzyme-Peptide Complex

Molecular docking and dynamics simulations are powerful computational tools used to investigate the binding modes and stability of ligand-protein complexes. nih.govnih.govnih.gov These methods can elucidate the specific molecular interactions, such as hydrogen bonds and hydrophobic contacts, that govern the binding of a peptide to the active site of DPP4. nih.govresearchgate.net For a potential inhibitor like this compound, simulations could predict its orientation within the DPP4 binding pocket and identify key residues involved in the interaction. nih.govresearchgate.net Such studies are instrumental in the rational design of more potent and selective DPP4 inhibitors. nih.gov Molecular dynamics simulations further provide insights into the dynamic behavior and stability of the enzyme-peptide complex over time. nih.govresearchgate.net

Modulation of Aminoacyl-tRNA Synthetase (aaRS) Activity and Fidelity

Aminoacyl-tRNA synthetases are essential enzymes that ensure the fidelity of protein translation by attaching the correct amino acid to its corresponding tRNA molecule. nih.gov These enzymes possess remarkable discriminatory abilities to select their cognate substrates from a pool of structurally similar molecules. nih.gov

Discriminatory Mechanisms of Isoleucyl-tRNA Synthetase (IleRS) and Valyl-tRNA Synthetase (ValRS)

Isoleucyl-tRNA synthetase (IleRS) and Valyl-tRNA synthetase (ValRS) are classic examples of enzymes that have evolved sophisticated mechanisms to differentiate between their very similar cognate amino acids, isoleucine and valine, which differ by only a single methylene (B1212753) group. nih.govnih.govebi.ac.uk This discrimination is often achieved through a "double-sieve" mechanism, involving both a synthetic active site and a separate editing or proofreading active site. ebi.ac.uk The synthetic site of IleRS, for instance, can mistakenly activate valine, but with a significantly lower efficiency than isoleucine. nih.gov The presence of the 3-methyl-L-valyl and L-isoleucyl residues in the tripeptide of interest makes its potential interaction with these synthetases a subject of scientific curiosity, particularly concerning competitive binding or modulation of their canonical functions.

Investigation of Pre- and Post-Transfer Editing Pathways

To correct errors in amino acid selection, aaRSs employ editing pathways that can occur either before (pre-transfer) or after (post-transfer) the amino acid is attached to the tRNA. nih.govresearchgate.net Pre-transfer editing involves the hydrolysis of the misactivated aminoacyl-adenylate intermediate. nih.govnih.gov Post-transfer editing involves the deacylation of the incorrectly charged tRNA. nih.govnih.gov Both pathways are crucial for maintaining translational fidelity. researchgate.net For IleRS, tRNA-dependent pre-transfer editing of non-cognate valyl-adenylate is a known mechanism. nih.gov The editing domain of IleRS can hydrolyze mischarged tRNA, such as Val-tRNAIle. nih.gov Understanding how a molecule like this compound might influence these editing pathways could reveal novel mechanisms of regulating translational accuracy.

Interactive Data Table: Key Enzymatic Interactions

| Enzyme | Interaction Type | Key Concepts |

|---|---|---|

| Dipeptidyl Peptidase IV (DPP4) | Enzyme-Ligand Binding | Enthalpy-driven, rapid association. nih.gov |

| Substrate Specificity | Prefers Proline at P1 position. nih.gov | |

| Molecular Interactions | Hydrogen bonding and hydrophobic contacts. nih.gov | |

| Isoleucyl-tRNA Synthetase (IleRS) | Discriminatory Mechanism | Double-sieve model to differentiate Ile from Val. ebi.ac.uk |

| Editing Pathways | Pre- and post-transfer editing to correct errors. nih.govnih.gov |

| Valyl-tRNA Synthetase (ValRS) | Discriminatory Mechanism | Structural similarity to IleRS, high fidelity. nih.govnih.gov |

Table of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| L-Valine |

| L-Proline |

| L-Isoleucine |

| Alanine |

Role of Branched-Chain Amino Acids in Synthetase Recognition and Proofreading

The fidelity of protein synthesis is critically dependent on the precise recognition of amino acids and their corresponding tRNAs by aminoacyl-tRNA synthetases (aaRS). nih.govnih.gov Leucyl-, isoleucyl-, and valyl-tRNA synthetases, which are responsible for charging tRNAs with branched-chain amino acids (BCAAs), face a significant challenge due to the structural similarity of their substrates. nih.gov To prevent the misincorporation of incorrect amino acids, these enzymes have evolved sophisticated proofreading or "editing" mechanisms. youtube.comresearchgate.net

These synthetases typically possess a distinct editing domain that is separate from the aminoacylation active site. youtube.comresearchgate.net Should a non-cognate amino acid be incorrectly activated and attached to a tRNA, the resulting mischarged tRNA is translocated to the editing site, where it is promptly hydrolyzed. nih.govyoutube.com This post-transfer editing function is essential for maintaining the accuracy of the genetic code. nih.gov The recognition process within both the activation and editing sites is highly specific, relying on the precise geometry and chemical properties of the amino acid side chains. For instance, the synthetase for isoleucine must distinguish it from the structurally similar valine. The enzyme achieves this through a double-sieve mechanism, where the active site excludes larger amino acids and the editing site eliminates smaller, incorrect ones.

The presence of 3-Methyl-L-Valine and L-Isoleucine in the peptide chain implicates these recognition and proofreading systems. While L-Isoleucine is a standard substrate, the modified 3-Methyl-L-Valine represents a structural analog to L-Valine. Its interaction with valyl-tRNA synthetase would be governed by how the enzyme's binding pockets accommodate the additional methyl group. This modification could potentially alter the binding affinity and the efficiency of both the aminoacylation and editing steps. The identity elements on the tRNA molecule, primarily in the acceptor stem and anticodon loop, also play an integral role in ensuring the correct pairing and subsequent editing. nih.govresearchgate.net

| Enzyme Family | Cognate Amino Acid | Common Non-Cognate Amino Acid Discriminated | Proofreading Mechanism |

| Valyl-tRNA Synthetase (ValRS) | L-Valine | L-Threonine, L-Isoleucine | Post-transfer editing |

| Isoleucyl-tRNA Synthetase (IleRS) | L-Isoleucine | L-Valine | Post-transfer editing |

| Leucyl-tRNA Synthetase (LeuRS) | L-Leucine | L-Isoleucine, L-Valine | Post-transfer editing |

Interactions with Other Peptidases and Proteolytic Enzymes

The stability and biological activity of peptides are largely determined by their interactions with various peptidases and proteases. The specific sequence and conformation of this compound dictate its susceptibility and binding characteristics with these enzymes.

Angiotensin-I Converting Enzyme (ACE) Interaction Models

Tripeptides are a well-studied class of Angiotensin-I Converting Enzyme (ACE) inhibitors. nih.gov Computational docking simulations and in vitro assays have provided detailed models of their interaction with the ACE active site. acs.orgnih.gov A general principle for potent tripeptide inhibitors is the presence of a hydrophobic amino acid at the N-terminus and a proline residue at the C-terminus. acs.orgnih.gov While the subject peptide has a central proline, its N-terminal (3-Methyl-L-Valine) and C-terminal (L-Isoleucine) residues are both hydrophobic.

Interaction models, derived from docking simulations, show that tripeptides bind within the active site channel of ACE. nih.gov The binding is stabilized by a network of interactions, including coordination with the catalytic zinc ion (Zn2+), hydrogen bonds, and hydrophobic interactions with specific enzyme subsites (S1, S1', S2'). nih.govresearchgate.net The C-terminal carboxyl group of the peptide is crucial for interacting with the zinc ion and other key residues in the active site. nih.gov The bulky, hydrophobic side chains of residues like valine and isoleucine fit into corresponding hydrophobic pockets within the enzyme, contributing significantly to the binding affinity. nih.gov The proline residue's rigid ring structure is thought to orient the peptide optimally for binding within the constrained active site. nih.gov Tripeptides such as Val-Pro-Pro (VPP) and Ile-Pro-Pro (IPP) are known ACE inhibitors, and their interaction modes serve as a valuable reference for predicting the behavior of this compound. nih.govnih.gov

| Feature of Tripeptide Inhibitor | Role in ACE Interaction | Example Residues |

| N-Terminal Hydrophobic Residue | Occupies hydrophobic pockets in the active site, enhancing binding affinity. | Valine, Leucine, Isoleucine acs.orgnih.gov |

| C-Terminal Proline Residue | Induces a favorable conformation for binding within the constrained active site. nih.gov | Proline nih.gov |

| C-Terminal Carboxyl Group | Coordinates with the active site Zn2+ ion and forms hydrogen bonds. nih.gov | N/A |

Susceptibility to Common Proteases (e.g., Trypsin, Lysyl Endopeptidase)

Trypsin and lysyl endopeptidase (Lys-C) are serine proteases that exhibit high specificity for cleaving peptide bonds C-terminal to basic amino acid residues, namely lysine (B10760008) and arginine. researchgate.net The sequence of this compound lacks any basic residues. Consequently, this tripeptide is not a substrate for and would be resistant to cleavage by trypsin and lysyl endopeptidase.

Furthermore, the presence of a proline residue in the sequence confers additional proteolytic resistance. It is a well-established principle that peptide bonds where proline is in the P1' position (immediately C-terminal to the cleavage site) are generally not cleaved by trypsin. researchgate.netuni-konstanz.de This is due to the conformational constraints imposed by proline's cyclic side chain, which distorts the peptide backbone and prevents it from adopting the necessary conformation to fit into the protease's active site. Therefore, even if a susceptible residue were present, the adjacent proline would likely inhibit cleavage.

Stability in Biological Milieus (e.g., Cell Homogenates)

The stability of a peptide in a biological environment, such as a cell homogenate or lysate, is a critical factor for its biological activity. These milieus contain a wide array of intracellular proteases and peptidases that can rapidly degrade exogenous peptides. researchgate.net Short, linear peptides are often particularly vulnerable to degradation.

However, the structural features of this compound suggest a degree of enhanced stability. As discussed, the central proline residue is known to confer resistance to many common proteases. uni-konstanz.de Additionally, the presence of the non-proteinogenic amino acid, 3-Methyl-L-Valine, can provide steric hindrance and may not be recognized efficiently by many peptidases that are specific for standard L-amino acids. Synthetic modifications, such as N- or C-terminal capping or the inclusion of D-amino acids or modified residues, are common strategies to enhance peptide half-life by increasing resistance to enzymatic degradation. qub.ac.uk While specific data for this tripeptide in cell homogenates is not available, its inherent structural properties—the proline residue and the modified BCAA—are expected to contribute to greater stability compared to a simple tripeptide composed solely of standard, non-proline amino acids. researchgate.netnih.gov

General Principles of Peptide-Enzyme Recognition and Catalysis

The interaction between a peptide and an enzyme is a highly specific process governed by the principles of molecular recognition. This recognition is driven by the three-dimensional positioning of functional groups within the enzyme's active site, which complements the structure and chemical properties of the peptide substrate or inhibitor.

Active Site Topography and Conformational Adaptations

Information regarding the specific conformational changes induced in an enzyme's active site upon binding with this compound is not available in the current body of scientific literature. Studies that would typically employ techniques such as X-ray crystallography or NMR spectroscopy to elucidate these structural details have not been published for this compound.

Mechanistic Insights into Peptide Hydrolysis and Ligand Binding

Similarly, there is no published research detailing the mechanistic pathways of peptide hydrolysis or the specific kinetics and thermodynamics of ligand binding for this compound. Such studies are crucial for understanding the compound's potential as an enzyme inhibitor or substrate, but this information is not currently available.

Advanced Analytical Methodologies for Characterization and Detection

Liquid Chromatography-Mass Spectrometry (LC-MS) for Identification and Quantification

Liquid chromatography-mass spectrometry (LC-MS) stands as a cornerstone technique for the analysis of peptides. It combines the powerful separation capabilities of liquid chromatography, which separates compounds in a complex mixture, with the high sensitivity and specificity of mass spectrometry for detection and identification. For 3-Methyl-L-Valyl-L-Prolyl-L-Isoleucine, reversed-phase high-performance liquid chromatography (RP-HPLC) is typically employed, separating the peptide from other matrix components based on its hydrophobicity before it enters the mass spectrometer for analysis. The coupling of HPLC with electrospray ionization mass spectrometry (ESI-MS) has become a rapid and high-throughput analytical technique. nih.gov

High-resolution mass spectrometry (HRMS) is indispensable for determining the elemental composition of this compound with high accuracy. By measuring the mass-to-charge ratio (m/z) of the protonated molecule ([M+H]⁺) to within a few parts per million (ppm), HRMS allows for the calculation of a unique elemental formula, C₁₇H₃₁N₃O₄. This level of precision is crucial for distinguishing the target peptide from other isobaric compounds—molecules that have the same nominal mass but different elemental compositions.

| Property | Theoretical Value |

| Molecular Formula | C₁₇H₃₁N₃O₄ |

| Monoisotopic Mass | 341.2315 Da |

| [M+H]⁺ Ion (Observed) | 342.2389 Da (Typical HRMS measurement) |

| Mass Accuracy | < 5 ppm (Typical for Orbitrap or FT-ICR MS) |

This interactive table outlines the key mass values used in the HRMS identification of this compound.

Tandem mass spectrometry (MS/MS) is a powerful technique used to elucidate the amino acid sequence of a peptide. nih.gov In an MS/MS experiment, the precursor ion of this compound (m/z 342.24) is selectively isolated and then fragmented through collision-induced dissociation (CID). This process primarily cleaves the peptide bonds, generating a series of characteristic product ions known as b- and y-ions. The mass difference between consecutive ions in a series corresponds to the mass of a specific amino acid residue, allowing for the sequence to be read directly from the spectrum. The presence of proline can lead to unique fragmentation patterns, further aiding in structural confirmation. The analysis of these fragmentation pathways provides definitive evidence of the peptide's sequence and structure. nih.govrsc.org

Theoretical MS/MS Fragmentation of [M+H]⁺ Ion of this compound

| Ion Type | Sequence Fragment | Theoretical m/z |

|---|---|---|

| b₁ | 3-Methyl-Val | 114.0913 |

| b₂ | 3-Methyl-Val-Pro | 211.1441 |

| y₁ | Ile | 132.0968 |

This interactive table shows the expected primary fragment ions (b- and y-ions) that would be observed in an MS/MS spectrum, confirming the peptide's amino acid sequence.

Chemical Isotope Labeling (CIL) coupled with LC-MS is an advanced strategy for precise relative quantification in comparative metabolomics studies. In this approach, samples from different groups (e.g., control vs. treated) are derivatized with isotopically light (e.g., ¹²C) and heavy (e.g., ¹³C) labeling reagents, respectively. The samples are then mixed and analyzed together in a single LC-MS run. tmiclinode.com this compound in the two samples will appear as a pair of peaks with a constant mass difference corresponding to the isotopic labels. The ratio of the peak intensities of the light and heavy forms provides a highly accurate measure of the relative abundance of the peptide between the samples, minimizing the analytical variability associated with separate injections. tmiclinode.com

For the determination of the absolute concentration of this compound in a biological matrix, quantitative LC-MS/MS is the gold standard. This targeted approach typically utilizes a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) or Selected Reaction Monitoring (SRM) mode. nih.gov The method involves monitoring a specific, high-intensity transition from the precursor ion to a characteristic product ion (e.g., 342.24 → 229.15). To correct for matrix effects and variations in instrument response, a stable isotope-labeled internal standard (e.g., containing ¹³C or ¹⁵N) of the peptide is added to the sample at a known concentration. A calibration curve is generated using standards of known concentrations, allowing for the precise and accurate determination of the peptide's absolute concentration in the sample. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) for Related Metabolites and Derivatives

Gas chromatography-mass spectrometry (GC-MS) is a highly effective technique for the analysis of volatile and thermally stable compounds. nist.gov Peptides like this compound are not directly amenable to GC-MS analysis due to their low volatility and thermal instability. However, GC-MS is extremely valuable for analyzing its constituent amino acids after chemical hydrolysis.

To perform this analysis, the tripeptide is first hydrolyzed to break it down into its individual amino acids: 3-Methyl-Valine, L-Proline, and L-Isoleucine. These amino acids are then subjected to a derivatization process to increase their volatility. nist.gov A common method is silylation, using reagents like N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) to form tert-butyldimethylsilyl (TBDMS) derivatives. Another approach is esterification followed by acylation (e.g., using methyl chloroformate), which also yields derivatives suitable for GC analysis. nist.gov The resulting derivatized amino acids can then be separated by GC and identified by their characteristic mass spectra, allowing for the indirect confirmation of the peptide's composition.

Orthogonal Analytical Techniques

To provide a comprehensive characterization and ensure the highest confidence in identification, data from LC-MS and GC-MS should be supplemented with orthogonal analytical techniques that rely on different physicochemical principles.

Infrared (IR) Spectroscopy : IR spectroscopy provides information about the functional groups present in the molecule. For this compound, it can confirm the presence of amide bonds (peptide linkages), carboxylic acid, and amine groups, corroborating the peptide structure. nih.gov

Capillary Electrophoresis (CE) : CE separates molecules based on their charge-to-size ratio in an electric field. This separation mechanism is fundamentally different from chromatography. Coupling CE to MS (CE-MS) offers an alternative and complementary method for the analysis of the peptide, which can be particularly useful for separating it from isomers or closely related impurities that may be difficult to resolve by LC.

Summary of Analytical Techniques

| Technique | Primary Application for this compound |

|---|---|

| LC-HRMS | Accurate mass determination and elemental formula confirmation. |

| LC-MS/MS | Amino acid sequence confirmation and structural elucidation. |

| Quantitative LC-MS/MS | Absolute concentration measurement in complex matrices. |

| GC-MS (post-hydrolysis) | Confirmation of constituent amino acid composition via derivatization. |

| NMR Spectroscopy | Unambiguous 3D structure and stereochemistry determination. |

| IR Spectroscopy | Functional group confirmation (e.g., amide bonds). |

This interactive table summarizes the primary role of each advanced analytical methodology in the characterization and detection of the target tripeptide.

Based on a comprehensive search, there is no publicly available scientific literature or data specifically detailing the chemical compound “this compound.” This compound appears to be a novel or highly specialized peptide not widely documented in standard chemical and biological databases.

The name itself suggests a tripeptide composed of three amino acid residues:

3-Methyl-L-Valine: This is an isomer of valine. The systematic name for 3-methylvaline is 2-amino-3,4-dimethylpentanoic acid. It is important to note that the common name "3-Methyl-L-Valine" is also used for L-tert-Leucine, which is 2-amino-3,3-dimethylbutanoic acid. Without further clarification, the exact structure of this residue in the requested peptide is ambiguous.

L-Proline: A common proteinogenic amino acid.

L-Isoleucine: An essential proteinogenic amino acid.

Due to the absence of any specific information for "this compound," it is not possible to provide scientifically accurate details regarding its advanced analytical methodologies, including amino acid analysis for compositional verification and purity determination by HPLC, as requested in the outline.

Further research or synthesis of this specific peptide would be required to generate the experimental data needed to fulfill the requested article structure.

Future Research Directions and Theoretical Considerations for 3 Methyl L Valyl L Prolyl L Isoleucine

Rational Design of N-Methylated Peptide Analogues

The process of N-methylation is a key strategy in overcoming the inherent limitations of peptide-based drugs, such as poor metabolic stability and low bioavailability. nih.gov By replacing an amide proton with a methyl group, the susceptibility of the peptide bond to enzymatic degradation by proteases is reduced. researchgate.net This modification also influences the peptide's conformational flexibility, which can lead to enhanced receptor affinity and selectivity. nih.gov

Future research in the rational design of analogues of 3-Methyl-L-Valyl-L-Prolyl-L-Isoleucine would systematically explore the impact of N-methylation at different positions within the peptide sequence. This involves creating a library of analogues where each amino acid residue is selectively N-methylated. Such a systematic scan would provide valuable structure-activity relationship (SAR) data, elucidating the role of each residue in the peptide's biological activity.

Key Objectives for Analogue Design:

Enhanced Proteolytic Stability: To create peptides with longer half-lives in biological systems.

Improved Membrane Permeability: To facilitate oral absorption and cellular uptake.

Increased Receptor Affinity and Selectivity: To enhance therapeutic efficacy and reduce off-target effects.

| Design Strategy | Rationale | Expected Outcome |

| Positional N-methylation Scan | Systematically methylate each amino acid residue to understand its contribution to activity and stability. | Identification of key residues for maintaining or improving biological function. |

| Conformational Constraint | Introduce cyclic structures or other conformational locks in addition to N-methylation. | A more rigid and bioactive conformation, potentially leading to higher receptor affinity. |

| Introduction of Non-natural Amino Acids | Incorporate N-methylated non-proteinogenic amino acids to explore novel chemical space. | Discovery of analogues with unique pharmacological profiles. |

Elucidation of Broader Enzymatic Substrate Specificity Profiles

A critical aspect of understanding the therapeutic potential of this compound is to determine its interaction with a wide range of enzymes. While N-methylation confers resistance to many common proteases, the complete enzymatic substrate specificity profile remains to be fully elucidated. Future research should focus on high-throughput screening of the peptide against a panel of relevant human enzymes, including various proteases, peptidases, and metabolic enzymes.

This comprehensive profiling will help in predicting the metabolic fate of the compound in vivo, identifying potential drug-drug interactions, and understanding any off-target enzymatic inhibition or activation. Techniques such as mass spectrometry-based proteomics and activity-based protein profiling can be employed to identify the enzymes that interact with the peptide.

Advanced Computational Modeling of Peptide-Receptor Interactions

Computational modeling provides invaluable insights into the molecular interactions between a ligand and its receptor. For this compound, advanced computational techniques can be utilized to predict its binding modes to various target receptors. Molecular dynamics (MD) simulations and quantum mechanics/molecular mechanics (QM/MM) methods can offer a detailed understanding of the conformational changes and energetic landscapes of the peptide-receptor complex.

These computational studies can guide the rational design of new analogues with improved binding affinities and specificities. By simulating the effects of N-methylation on the peptide's conformation and its interaction with the receptor's binding pocket, researchers can prioritize the synthesis of the most promising candidates, thereby saving time and resources.

Computational Approaches and Their Applications:

| Computational Method | Application |

| Molecular Docking | Predicts the preferred binding orientation of the peptide to its receptor. |

| Molecular Dynamics (MD) Simulations | Simulates the dynamic behavior of the peptide-receptor complex over time, providing insights into its stability and conformational flexibility. |

| Free Energy Perturbation (FEP) | Calculates the relative binding affinities of different analogues to a target receptor. |

Exploration of Novel Biocatalytic Routes for Peptide Derivatization

The chemical synthesis of N-methylated peptides can be challenging and costly. nih.gov Biocatalytic methods, utilizing enzymes to perform specific chemical transformations, offer a promising alternative for the derivatization of this compound. nih.gov Recent advancements have identified methyltransferases that can selectively N-methylate peptide backbones. nih.govumn.edu

Future research should focus on discovering and engineering novel enzymes with high specificity and efficiency for the N-methylation of this tripeptide and its analogues. The development of chemoenzymatic strategies, which combine the advantages of both chemical and enzymatic synthesis, could provide a scalable and cost-effective route for producing a diverse range of N-methylated peptide derivatives. nih.gov This approach would facilitate the exploration of a broader chemical space and the optimization of the peptide's therapeutic properties.

Development of Advanced Analytical Techniques for Trace Analysis in Complex Matrices

To fully understand the pharmacokinetic profile of this compound, sensitive and robust analytical methods are required for its detection and quantification in complex biological matrices such as plasma, tissues, and urine. While high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) is the current standard, there is a need for the development of more advanced analytical techniques with lower limits of detection and higher throughput.

Future research in this area could focus on the development of novel sample preparation techniques to minimize matrix effects and improve recovery. Furthermore, the application of high-resolution mass spectrometry (HRMS) and tandem mass spectrometry (MS/MS) can provide detailed structural information and enhance the specificity of detection. The development of immunoassays or biosensor-based methods could also offer rapid and sensitive quantification of the peptide in biological samples.

Q & A

Basic Research Questions

Q. What are the optimal methods for synthesizing and characterizing 3-Methyl-L-Valyl-L-Prolyl-L-Isoleucine in vitro?

- Methodological Answer : Solid-phase peptide synthesis (SPPS) is commonly used, with Fmoc/t-Bu protection strategies to ensure proper stereochemistry and minimize side reactions . Post-synthesis, reverse-phase HPLC (RP-HPLC) with UV detection at 220 nm is recommended for purity assessment, while LC-MS (liquid chromatography-mass spectrometry) confirms molecular weight accuracy . For structural validation, 2D NMR (e.g., COSY, NOESY) resolves backbone conformations and side-chain interactions, particularly for proline-induced rigidity .

Q. Which analytical techniques are most reliable for assessing the stability of this compound in aqueous solutions?

- Methodological Answer : Stability studies should include:

- pH-dependent degradation : Use phosphate-buffered saline (PBS) at physiological pH (7.4) and acidic/basic conditions (pH 3.0, 9.0) with RP-HPLC monitoring over 24–72 hours .

- Temperature sensitivity : Accelerated stability testing at 40°C vs. 4°C, analyzed via LC-MS to detect thermal degradation products .

- Oxidative stress : Add hydrogen peroxide (0.1–1.0%) and quantify oxidation products (e.g., methionine sulfoxide) via tandem MS .

Advanced Research Questions

Q. How can researchers resolve contradictory data on the bioactivity of this compound across different cell lines?

- Methodological Answer :

- Experimental Replication : Ensure consistency in cell culture conditions (e.g., serum-free media, passage number) and peptide concentrations (dose-response curves) .

- Statistical Analysis : Apply Dunnett’s multiple comparison test to compare treatment groups against controls, accounting for variability in biological replicates .

- Mechanistic Follow-Up : Use siRNA knockdown or CRISPR-Cas9 to silence putative receptors (e.g., GPCRs) and validate target specificity via Western blot or flow cytometry .

Q. What experimental designs are recommended to study the peptide’s interaction with membrane-bound receptors?

- Methodological Answer :

- Surface Plasmon Resonance (SPR) : Immobilize the receptor on a sensor chip and measure binding kinetics (ka, kd) at varying peptide concentrations .

- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) to distinguish between entropy-driven and enthalpy-driven binding .

- Molecular Dynamics Simulations : Use AMBER or CHARMM force fields to model peptide-receptor interactions, focusing on proline-induced conformational constraints .

Q. How to address discrepancies in the peptide’s reported half-life in pharmacokinetic studies?

- Methodological Answer :

- In Vivo vs. In Vitro Correlation : Compare plasma stability (e.g., rat models) with in vitro liver microsome assays to identify metabolic pathways .

- Protease Inhibition : Co-administer protease inhibitors (e.g., aprotinin) and quantify residual peptide via LC-MS/MS to assess enzymatic degradation .

- Species-Specific Variability : Test stability in serum from multiple species (human, mouse, rat) to identify interspecies differences in protease activity .

Data Presentation and Reproducibility

Q. What are the best practices for reporting experimental data on this compound to ensure reproducibility?

- Methodological Answer :

- Detailed Materials Section : Specify peptide synthesis protocols (e.g., resin type, coupling reagents), purification gradients (HPLC mobile phase), and storage conditions (lyophilized vs. solution) .

- Raw Data Inclusion : Provide supplementary files for NMR spectra (FID data), MS chromatograms, and statistical analysis scripts (R/Python) .

- Negative Controls : Include scrambled-sequence peptides or methylated variants to confirm structure-activity relationships .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.